4-Methyl-6-(4-methylpiperazin-1-YL)-2-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-YL]pyrimidine
Description
4-Methyl-6-(4-methylpiperazin-1-YL)-2-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-YL]pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes multiple piperazine and pyrimidine rings, as well as a sulfonyl group
Properties
Molecular Formula |
C23H34N6O2S |
|---|---|
Molecular Weight |
458.6 g/mol |
IUPAC Name |
4-methyl-6-(4-methylpiperazin-1-yl)-2-[4-(2,4,5-trimethylphenyl)sulfonylpiperazin-1-yl]pyrimidine |
InChI |
InChI=1S/C23H34N6O2S/c1-17-14-19(3)21(15-18(17)2)32(30,31)29-12-10-28(11-13-29)23-24-20(4)16-22(25-23)27-8-6-26(5)7-9-27/h14-16H,6-13H2,1-5H3 |
InChI Key |
FKCNKOVHRRNCTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N2CCN(CC2)C3=NC(=CC(=N3)N4CCN(CC4)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-(4-methylpiperazin-1-YL)-2-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-YL]pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of piperazine and sulfonyl groups. Common reagents used in these reactions include various alkylating agents, sulfonyl chlorides, and base catalysts. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the synthesis process. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to monitor the purity and composition of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-6-(4-methylpiperazin-1-YL)-2-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-YL]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the removal of sulfonyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base such as sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce desulfonylated derivatives. Substitution reactions can introduce various alkyl or aryl groups, leading to a diverse array of functionalized compounds.
Scientific Research Applications
4-Methyl-6-(4-methylpiperazin-1-YL)-2-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-YL]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Methyl-6-(4-methylpiperazin-1-YL)-2-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-YL]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to alterations in their activity or function. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor signaling by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
4-Methylpiperazine: A simpler analog with a single piperazine ring.
2,4,5-Trimethylbenzenesulfonyl chloride: A related compound with a sulfonyl group attached to a benzene ring.
6-Methylpyrimidine: A pyrimidine derivative with a methyl group at the 6-position.
Uniqueness
4-Methyl-6-(4-methylpiperazin-1-YL)-2-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-YL]pyrimidine is unique due to its combination of multiple functional groups and rings, which confer distinct chemical and biological properties. This complexity allows for a wide range of interactions and applications that simpler analogs may not possess.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
